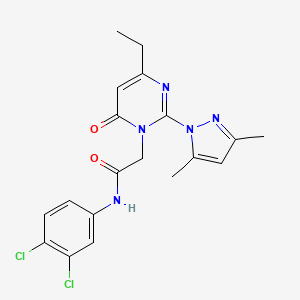

N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Beschreibung

N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazolyl group at position 2 and an ethyl group at position 4. The acetamide moiety is linked to a 3,4-dichlorophenyl ring, contributing to its lipophilic character.

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N5O2/c1-4-13-9-18(28)25(19(23-13)26-12(3)7-11(2)24-26)10-17(27)22-14-5-6-15(20)16(21)8-14/h5-9H,4,10H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZKRPXCHFFBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 505.22 g/mol. The structure includes a dichlorophenyl group and a pyrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H24Cl2N4O |

| Molecular Weight | 505.22 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide |

| SMILES | CC(C(=O)N(C1=NN(C=C1)C2=CC(=C(C=C2)Cl)Cl)C)C |

The biological activity of N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in various metabolic pathways, potentially leading to inhibition of tumor growth and induction of apoptosis in cancer cells.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting pathways related to inflammation.

- Antioxidant Activity : The presence of the pyrazole ring contributes to the antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard treatments like 5-FU (IC50 = 8.34 µM) .

- Antimicrobial Effects : Compounds containing pyrazole rings have been reported to possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide:

- Study on Cytotoxic Effects : A study synthesized new derivatives and tested their cytotoxicity against various cancer cell lines. The findings indicated significant cytotoxic effects correlated with structural modifications in the pyrazole moiety .

- Mechanistic Insights : Flow cytometry analyses in related studies revealed that certain derivatives lead to apoptosis in glioma cells through specific signaling pathways .

- Structure–Activity Relationship (SAR) : Research has shown that modifications at different positions on the pyrazole ring significantly affect the biological activity of these compounds. This emphasizes the importance of structural optimization for enhancing therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure: The target compound and share a pyrazolyl-pyrimidinone core, while uses a triazole ring and features a thioether-linked pyrimidinone. Pyrazolyl groups (as in the target and ) may enhance hydrogen-bonding capacity compared to triazoles or thioethers. The ethyl group at the pyrimidinone-4 position in the target compound differs from the propyl group in , which may alter steric bulk and lipophilicity.

Aryl Substituents: The 3,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than the 4-chlorophenyl in or the 4-trifluoromethoxyphenyl in .

Molecular Weight :

- The target compound’s molecular weight is likely intermediate between (344.21) and (449.4), depending on its exact formula.

Spectroscopic and Analytical Data Comparison

Infrared Spectroscopy (IR):

- Target Compound: Expected C=O stretches (amide and pyrimidinone) near 1675–1680 cm⁻¹ and C-Cl stretches near 750–785 cm⁻¹, based on analogs .

- 6m () : Shows C=O at 1678 cm⁻¹ and C-Cl at 785 cm⁻¹, aligning with the target’s predicted profile .

- Compound : Lacks explicit IR data but includes a thioether (C=S), which typically absorbs near 600–700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- Compound : 1H NMR reveals aromatic protons (δ 7.28–7.82 ppm) and a methyl group (δ 2.19 ppm), providing a benchmark for comparing substituent environments in the target compound .

Substituent Effects on Physicochemical Properties

- Lipophilicity :

- Solubility: The pyrimidinone and acetamide groups in the target compound may improve aqueous solubility compared to ’s naphthalenyloxy substituent, which is highly lipophilic.

- Electronic Effects: The electron-withdrawing dichloro substituents in the target compound could stabilize negative charges, contrasting with the electron-donating methyl groups in ’s pyrimidinone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.